Cas no 83133-17-9 (4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone)

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone structure
83133-17-9 structure
Nombre del producto:4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone
Número CAS:83133-17-9
MF:C19H18O8
Megavatios:374.341426372528
CID:836845
PubChem ID:16681753

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Propiedades químicas y físicas

Nombre e identificación

    • 5-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4H-chromen-4-one
    • 4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone
    • 5-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one (ACI)
    • 5,4′-Dihydroxy-6,7,3′,5′-tetramethoxyflavone
    • ACon1_000425
    • CHEMBL1524286
    • NCGC00169092-01
    • 83133-17-9
    • LMPK12111272
    • SMR000440715
    • BRD-K82024797-001-01-1
    • 5-hydroxy-2-(4-hydroxy-3,5-dimethoxy-phenyl)-6,7-dimethoxy-chromen-4-one
    • FS-9079
    • HMS2271N03
    • MLS000863593
    • AKOS022184619
    • 5,4'-di-hydroxy 6,7,3',5'-tetramethoxy flavone
    • 5,4'-Dihidroxy-6,7,3',5'-tetramethoxyflavone
    • MEGxp0_001427
    • 5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxychromen-4-one
    • 5-Hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-dimethoxy-4H-1-benzopyran-4-one
    • [ "" ]
    • Renchi: 1S/C19H18O8/c1-23-13-5-9(6-14(24-2)17(13)21)11-7-10(20)16-12(27-11)8-15(25-3)19(26-4)18(16)22/h5-8,21-22H,1-4H3
    • Clave inchi: XEHLDSAKZSXOFK-UHFFFAOYSA-N
    • Sonrisas: O=C1C2C(=CC(=C(C=2O)OC)OC)OC(C2C=C(OC)C(O)=C(OC)C=2)=C1

Atributos calculados

  • Calidad precisa: 374.10016753g/mol
  • Masa isotópica única: 374.10016753g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 27
  • Cuenta de enlace giratorio: 5
  • Complejidad: 550
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.9
  • Superficie del Polo topológico: 104Ų

Propiedades experimentales

  • Color / forma: Yellow powder
  • Denso: 1.4±0.1 g/cm3
  • Punto de ebullición: 610.4±55.0 °C at 760 mmHg
  • Punto de inflamación: 220.6±25.0 °C
  • Presión de vapor: 0.0±1.8 mmHg at 25°C

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Información de Seguridad

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Alichem
A449041747-5mg
4',5-Dihydroxy-3',5',6,7-Tetramethoxyflavone
83133-17-9 95%
5mg
$700.40 2023-08-31
A2B Chem LLC
AH54287-5mg
4',5-Dihydroxy-3',5',6,7-Tetramethoxyflavone
83133-17-9
5mg
$660.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1087605-5mg
5,4'-Dihydroxy-6,7,3',5'-tetramethoxyflavone
83133-17-9 98%
5mg
¥3908.00 2024-07-28

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referencia
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium acetate ;  110 °C
1.2 Reagents: Acetic acid ,  Boron trifluoride etherate ;  heated
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  heated
2.2 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
3.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
4.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referencia
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
2.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referencia
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Potassium iodide ,  Iodine (I2-) Solvents: Water ;  rt
1.2 Reagents: Sodium hydroxide ,  Copper sulfate Solvents: Water ;  reflux
1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  110 °C
2.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  heated
2.2 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
3.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
4.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referencia
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  heated
1.2 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
2.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
3.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referencia
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
2.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referencia
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  heated
1.2 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
2.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
3.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referencia
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  rt
2.1 Reagents: Sodium acetate ;  110 °C
2.2 Reagents: Acetic acid ,  Boron trifluoride etherate ;  heated
3.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  heated
3.2 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
4.1 Reagents: Iodine (I2-) Solvents: Dimethyl sulfoxide ;  110 °C
5.1 Reagents: Aluminum chloride Solvents: Acetonitrile ;  80 °C
Referencia
Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives
Su, Liang; et al, Natural Product Research, 2022, 36(16), 4070-4075

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Raw materials

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Preparation Products

4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone Literatura relevante

Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:83133-17-9)4',5-Dihydroxy-3',5',6,7-tetramethoxyflavone
TBW00677
Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe